Buta-1,3-dien-2-yl(triethyl)plumbane

Description

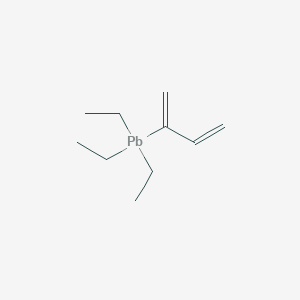

Buta-1,3-dien-2-yl(triethyl)plumbane (CAS 26459-28-9) is an organolead compound featuring a lead (Pb) center bonded to a conjugated butadienyl group (C₄H₅) and three ethyl (C₂H₅) substituents. Its molecular formula is C₁₀H₂₀Pb, with a molecular weight of approximately 347.4 g/mol (estimated based on analogous structures) . Organolead compounds like this are historically significant in catalysis and material science, though their use has declined due to toxicity concerns.

Properties

CAS No. |

26459-28-9 |

|---|---|

Molecular Formula |

C10H20Pb |

Molecular Weight |

347 g/mol |

IUPAC Name |

buta-1,3-dien-2-yl(triethyl)plumbane |

InChI |

InChI=1S/C4H5.3C2H5.Pb/c1-3-4-2;3*1-2;/h3H,1-2H2;3*1H2,2H3; |

InChI Key |

TWSPFGIUQYIYIE-UHFFFAOYSA-N |

Canonical SMILES |

CC[Pb](CC)(CC)C(=C)C=C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Displacement Using Organometallic Reagents

A principal method involves the reaction of a butadienyl anion with triethyllead chloride.

Procedure :

- Formation of 1,3-butadien-2-yl lithium :

- Quenching with triethyllead chloride :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–72% | |

| Solvent | THF | |

| Temperature | −78°C (Step 1); RT (Step 2) |

Advantages : High regioselectivity and scalability.

Limitations : Requires strict anhydrous conditions and handling of pyrophoric reagents.

Transmetallation from Organosilicon or Organotin Precursors

Transmetallation leverages the exchange between a butadienyl silane/stannane and triethyllead halides.

Procedure :

- Synthesis of buta-1,3-dien-2-yl(triphenyl)silane :

- Transmetallation with triethyllead bromide :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–64% | |

| Catalyst | Pt/C | |

| Reaction Time | 12–24 hours |

Advantages : Avoids highly reactive organolithium reagents.

Limitations : Lower yields compared to Method 1; requires platinum catalysts.

Electrochemical Alkylation of Lead Substrates

Recent advances in electrochemistry offer a novel route for forming Pb–C bonds.

Procedure :

- Electrolytic cell setup :

- Electroreduction of 1,3-butadiene and triethyllead iodide :

- Butadiene and Et₃PbI are introduced into the cathodic compartment.

- Reaction:

$$

\text{Et}3\text{PbI} + \text{C}4\text{H}6 + e^- \rightarrow \text{C}4\text{H}5\text{PbEt}3 + \text{I}^-

$$

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Current Efficiency | 45–50% | |

| Voltage | −2.1 V (vs. Ag/AgCl) | |

| Temperature | 25°C |

Advantages : Mild conditions and reduced reliance on toxic solvents.

Limitations : Moderate efficiency and specialized equipment required.

Analytical Validation and Characterization

Critical spectroscopic data for Buta-1,3-dien-2-yl(triethyl)plumbane:

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.35 (quint, J = 6.4 Hz, 1H), 4.85 (dt, J = 6.5, 3.0 Hz, 2H) | |

| ¹³C NMR | δ 207.8 (C=C), 90.6 (Pb–C), 76.7 (CH₂) | |

| MS (EI) | m/z 380 [M]⁺, 263 [M−C₄H₅]⁺ |

Chemical Reactions Analysis

Types of Reactions

Buta-1,3-dien-2-yl(triethyl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

Reduction: Reduction reactions can convert the lead center to lower oxidation states.

Substitution: The butadiene moiety can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Electrophiles: Such as halogens and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lead oxides, while substitution reactions can produce various substituted butadiene derivatives .

Scientific Research Applications

Buta-1,3-dien-2-yl(triethyl)plumbane has several scientific research applications, including:

Catalysis: It can act as a catalyst in organic synthesis, particularly in polymerization reactions.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.

Chemical Research: It is used as a model compound to study the behavior of organolead compounds and their interactions with other chemicals.

Mechanism of Action

The mechanism by which buta-1,3-dien-2-yl(triethyl)plumbane exerts its effects involves the interaction of the lead center with various molecular targets. The lead atom can coordinate with other atoms or molecules, facilitating reactions such as polymerization or catalysis. The butadiene moiety can also participate in conjugated systems, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Organolead Compounds

The following table and analysis highlight structural, electronic, and functional differences between Buta-1,3-dien-2-yl(triethyl)plumbane and analogous compounds:

Key Comparisons :

Reactivity: The butadienyl group in this compound enables π-electron delocalization, making it more reactive toward electrophiles than alkyl-substituted analogs like butyl(triethyl)plumbane . In contrast, triphenyl(prop-2-enyl)plumbane (CAS 38795-78-7) combines a propenyl group with bulky phenyl substituents, which may stabilize intermediates in stoichiometric reactions but limit catalytic turnover .

Thermal Stability :

- Alkyl-lead compounds (e.g., butyl(triethyl)plumbane) generally exhibit higher thermal stability than aryl- or diene-substituted derivatives due to stronger Pb-C single bonds. The butadienyl group’s double bonds may introduce instability under heat .

Applications: this compound’s conjugated system suggests utility in polymer chemistry or as a precursor for lead-containing nanomaterials. Triethyl(2-methylpropoxy)plumbane (CAS 17393-67-8) has been hypothesized for use in sol-gel processes due to its oxygen-containing substituent .

Research Findings and Limitations

- Synthetic Challenges: The preparation of this compound requires controlled conditions to prevent decomposition, as noted in organolead synthesis protocols .

- Toxicity : Like all lead compounds, it poses significant health and environmental risks, limiting modern applications despite its reactivity .

- Data Gaps : Experimental data on its spectroscopic properties (e.g., NMR, IR) and exact decomposition pathways are scarce compared to phenyl- or alkyl-substituted plumbanes.

Notes

- Hazard Considerations: Organolead compounds are neurotoxic and regulated under global chemical safety guidelines.

- Research Priority : Further studies on stabilizing this compound could unlock niche applications in materials science, provided safety protocols are stringent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Buta-1,3-dien-2-yl(triethyl)plumbane with high purity?

- Methodological Answer : Organolead compounds like this compound are typically synthesized via transmetallation or alkylation reactions. For example, reacting triethyllead halides with butadienyl Grignard reagents under inert atmospheres (e.g., nitrogen or argon) can yield the target compound. Purification should involve fractional distillation or recrystallization to isolate high-purity products, as described in organometallic synthesis protocols . Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS is critical to optimize yields.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁰⁷Pb) is essential for confirming bonding environments and ligand coordination. X-ray crystallography provides definitive structural data, particularly for verifying the geometry of the butadienyl ligand and lead center. Infrared (IR) spectroscopy can identify vibrational modes of the dienyl group, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How do storage conditions (e.g., temperature, light exposure) influence the stability of this compound?

- Methodological Answer : Stability tests should be conducted under controlled conditions:

- Thermal stability : Thermogravimetric analysis (TGA) at varying temperatures (25–150°C) under nitrogen.

- Photochemical stability : UV-Vis spectroscopy before/after exposure to UV light.

- Moisture sensitivity : Karl Fischer titration to assess hygroscopicity. Store in amber vials at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Investigate reaction kinetics using stopped-flow techniques and isotopic labeling (e.g., deuterated ligands) to track bond cleavage. Density Functional Theory (DFT) simulations can model transition states, while in-situ NMR or Raman spectroscopy monitors intermediate formation. Compare reactivity with analogous plumbanes (e.g., triethylvinylplumbane) to isolate electronic vs. steric effects .

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and bonding in this compound?

- Methodological Answer : Perform DFT calculations using software like Gaussian or ORCA to:

- Map molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Analyze bond dissociation energies (BDEs) for Pb–C and Pb–ligand interactions.

- Simulate NMR chemical shifts for comparison with experimental data. Validate models using crystallographic parameters (e.g., bond lengths, angles) .

Q. What role does the butadienyl ligand play in modulating the catalytic properties of this compound?

- Methodological Answer : Conduct comparative studies with structurally similar compounds (e.g., triethylplumbane derivatives with allyl or vinyl ligands). Use kinetic profiling in model reactions (e.g., polymerization or C–C coupling) to assess catalytic efficiency. Surface-enhanced Raman spectroscopy (SERS) can probe ligand-metal interactions during catalysis .

Methodological Challenges & Data Analysis

Q. How should researchers address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Apply statistical tools (e.g., ANOVA) to identify outliers or systematic errors. Replicate experiments under standardized conditions (e.g., heating rate, sample size). Cross-validate using complementary techniques (e.g., differential scanning calorimetry (DSC) alongside TGA). Review synthesis protocols to rule out impurities affecting stability .

Q. What strategies optimize the use of this compound as a monomer in conjugated polymer synthesis?

- Methodological Answer : Screen solvent systems (e.g., THF, DMF) and initiators (e.g., radical or anionic) to maximize polymerization efficiency. Use Gel Permeation Chromatography (GPC) to determine molecular weight distributions. Compare electronic properties (e.g., conductivity, bandgap) of resulting polymers with those derived from alternative monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.